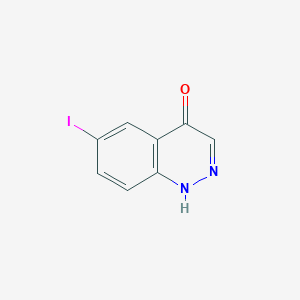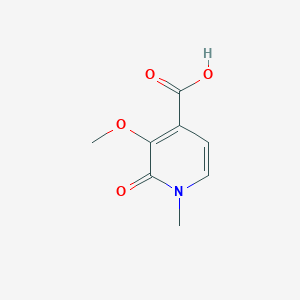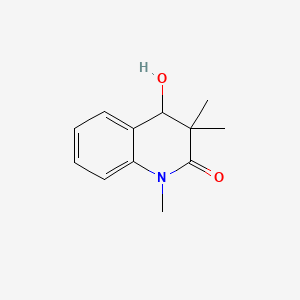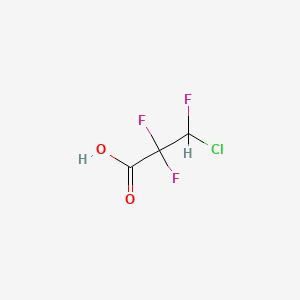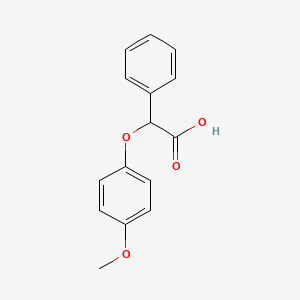
2-(4-Methoxyphenoxy)-2-phenylacetic acid
描述
2-(4-Methoxyphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C15H14O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenylacetic acid backbone with a methoxyphenoxy group attached, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-phenylacetic acid typically involves the reaction of 4-methoxyphenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between 4-methoxyphenol and phenylacetic acid chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
化学反应分析
Types of Reactions
2-(4-Methoxyphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-(4-Methoxyphenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methoxyphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Shares a similar structure but with a propanoic acid backbone.
2-(4-Methoxyphenoxy)acetic acid: Similar structure with an acetic acid backbone.
2-(4-Methoxyphenoxy)benzoic acid: Contains a benzoic acid backbone.
Uniqueness
2-(4-Methoxyphenoxy)-2-phenylacetic acid is unique due to its phenylacetic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-9-13(10-8-12)19-14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) |
InChI 键 |
SAONIQICQBDONF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8782557.png)
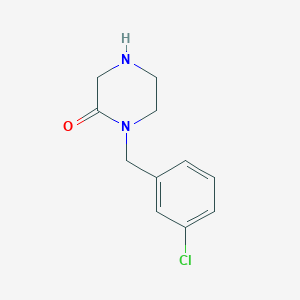
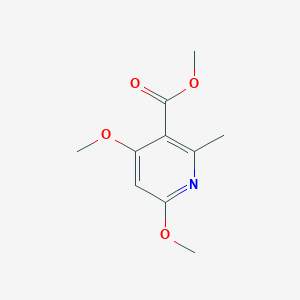
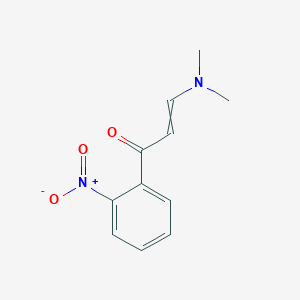
![1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B8782586.png)
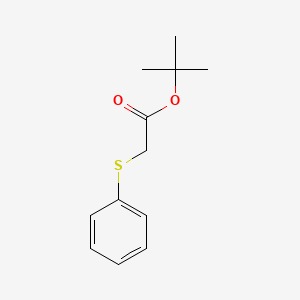
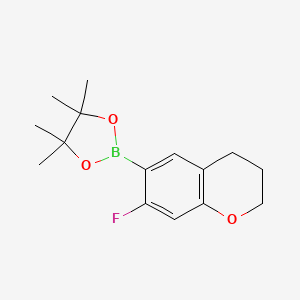
![3-(Pyridin-4-yl)-2H-benzo[g]indazole](/img/structure/B8782621.png)
